(±)16(17)-EpDPA
Description
Overview of Polyunsaturated Fatty Acid Metabolism and Oxylipins
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and serve as precursors to a diverse group of signaling molecules known as oxylipins. nih.govmdpi.com These bioactive lipids are formed through the enzymatic oxygenation of PUFAs by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.govfrontiersin.orgfrontiersin.org Oxylipins play crucial roles in a multitude of physiological processes, and their balance is critical for maintaining homeostasis. nih.govmdpi.com An imbalance in oxylipin profiles, particularly between omega-6 and omega-3 derived mediators, is often associated with inflammatory conditions and other diseases. mdpi.com
Docosahexaenoic acid (DHA), an omega-3 fatty acid with the notation 22:6(n-3), is a primary constituent of the human brain, cerebral cortex, skin, and retina. wikipedia.org It can be obtained directly from dietary sources like fatty fish or synthesized from its precursor, alpha-linolenic acid (ALA). wikipedia.org DHA is a substrate for various metabolic pathways that produce a range of bioactive molecules, including specialized pro-resolving mediators (SPMs), electrophilic oxo-derivatives, neuroprostanes, and epoxy fatty acids. wikipedia.orgnih.gov The metabolism of DHA by specific enzymes gives rise to these compounds, which are involved in critical signaling pathways. wikipedia.orgnih.gov
Epoxy fatty acids are generated from DHA through the action of cytochrome P450 (CYP) epoxygenases. nih.govnih.govwikipedia.org These enzymes introduce an epoxide group across one of the six double bonds of the DHA molecule. wikipedia.org This enzymatic conversion is a key step in the production of epoxydocosapentaenoic acids (EpDPAs). nih.govnih.gov The formation of these epoxides is a significant pathway for DHA metabolism, yielding potent signaling molecules. nih.govwikipedia.org
Docosahexaenoic Acid (DHA) as a Metabolic Precursor
Classification and Isomeric Forms of Epoxydocosapentaenoic Acids (EpDPAs)
The epoxidation of DHA can occur at any of its six double bonds, leading to a variety of regioisomers. Furthermore, for each regioisomer, two stereoisomers (enantiomers) can exist, resulting in a large family of distinct EpDPA molecules.
DHA possesses double bonds at the 4-5, 7-8, 10-11, 13-14, 16-17, and 19-20 positions. wikipedia.org CYP epoxygenases can act on any of these, producing six different regioisomers of EpDPA. wikipedia.org For instance, epoxidation at the 16-17 double bond results in 16,17-EpDPA. wikipedia.orgnih.gov Each of these regioisomers can exist as two enantiomers, for example, 16(S),17(R)-EpDPA and 16(R),17(S)-EpDPA. nih.govnih.gov The specific isomers produced can vary depending on the tissue and the specific CYP enzymes present. wikipedia.orgmdpi.com
Table 1: Regioisomers of EpDPA
| Regioisomer | Position of Epoxidation |
|---|---|
| 4,5-EpDPA | 4-5 double bond |
| 7,8-EpDPA | 7-8 double bond |
| 10,11-EpDPA | 10-11 double bond |
| 13,14-EpDPA | 13-14 double bond |
| 16,17-EpDPA | 16-17 double bond |
| 19,20-EpDPA | 19-20 double bond |
This table is generated based on the information that DHA has six double bonds, each of which can be epoxidized. wikipedia.org
(±)16(17)-EpDPA refers to a racemic mixture of the two enantiomers of the 16,17-EpDPA regioisomer. caymanchem.commedchemexpress.com This particular isomer is formed by the epoxidation of the double bond at the 16,17-position of DHA. nih.govcaymanchem.commedchemexpress.com While multiple regioisomers of EpDPA exist, research has often focused on specific isomers like 16,17-EpDPA and 19,20-EpDPA. wikipedia.orgmdpi.com Studies have indicated that certain EpDPAs, including the 16,17- and 19,20-isomers, exhibit potent biological activities. wikipedia.org For instance, 16,17-EpDPA has been noted to be more potent than epoxyeicosatrienoic acids (EETs) derived from arachidonic acid in certain biological assays, such as decreasing hypertension and pain perception. wikipedia.org
Table 2: Chemical and Physical Properties of 16(17)-EpDPE
| Property | Value |
|---|---|
| Molecular Formula | C22H32O3 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | (4Z,7Z,10Z,13Z)-15-[3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid |
| InChIKey | BCTXZWCPBLWCRV-ZYADFMMDSA-N |
This data is compiled from PubChem. nih.gov
Regioisomers and Stereoisomers of DHA Epoxides
Role of EpDPAs as Endogenous Signaling Agents
EpDPAs, including this compound, function as endogenous signaling molecules that modulate a variety of cellular processes. nih.govwikipedia.orgacs.org They are considered short-lived mediators because they are rapidly metabolized to their corresponding diols by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgnih.gov The conversion to diols generally results in a significant reduction in biological activity. nih.gov The balance between the production of EpDPAs by CYP epoxygenases and their degradation by sEH is crucial in regulating their signaling functions. nih.govwikipedia.org Research suggests that some of the beneficial health effects attributed to the consumption of omega-3 fatty acids may be mediated through the actions of their epoxygenated metabolites like EpDPAs. wikipedia.orgpnas.org
Research Landscape and Significance of this compound Studies
This compound is one of the specific regioisomers of EpDPA, formed by the epoxidation of the 16,17-double bond of DHA. medchemexpress.comcaymanchem.com It is structurally analogous to (±)14(15)-EpETrE, which is derived from arachidonic acid. medchemexpress.comcaymanchem.com Research has identified this compound in various biological contexts, highlighting its potential physiological and pathological significance.
Studies have shown that this compound possesses significant biological activities. For instance, it has been found to inhibit angiogenesis induced by Vascular Endothelial Growth Factor (VEGF) and to significantly reduce metastasis in research models. mdpi.com The epoxygenase metabolites of DHA, including this compound, have also been detected in mouse models of inflammation. caymanchem.comthomassci.com
The presence of this compound has been quantified in human subjects under different conditions. Its levels were noted to be increased in patients undergoing hemodialysis. mdpi.com In a study involving preterm infants, those receiving a specific parenteral lipid emulsion showed higher whole blood levels of 16,17-EpDPA on the fourth day of the study compared to a control group. researchmap.jp Furthermore, while investigating the role of omega-3 fatty acid metabolites in major depression, 16(17)-EpDPA was among the compounds measured, although other DHA and EPA metabolites were the primary focus of the neurogenic and anti-apoptotic effects observed in that particular study. nih.gov
The detection and quantification of this compound in biological samples like plasma have been advanced by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for sensitive and wide-range quantification. nih.gov
Detailed Research Findings for this compound
| Finding Category | Detailed Research Finding | Source |
| Biological Activity | Inhibits VEGF-induced angiogenesis. | mdpi.com |
| Significantly reduces metastasis. | mdpi.com | |
| Detection in Models | Detected in a mouse inflammation model. | caymanchem.comthomassci.com |
| Clinical Observations | Levels are increased in hemodialysis patients. | mdpi.com |
| Whole blood levels were significantly higher on study day 4 in preterm infants receiving a specific parenteral nutrition compared to a control group. | researchmap.jp | |
| Measured in studies on major depression, where its precursor DHA and other metabolites showed anti-inflammatory and neuroprotective effects. | nih.gov | |
| Chemical Information | It is the DHA homolog of (±)14(15)-EpETrE, derived from the epoxidation of DHA's 16,17-double bond. | medchemexpress.comcaymanchem.com |
Enzymatic Synthesis of 16(17)-EpDPA
| Parent Compound | Enzymatic Pathway | Product | Key Enzymes |
| Docosahexaenoic Acid (DHA) | Epoxygenase | This compound | Cytochrome P450 (CYP) Monooxygenases (e.g., CYP1A2, 2C8, 2C9, 2C19, 2E1, 3A4) |
Properties
CAS No. |
155073-46-4 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 |
InChI |
InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |
InChI Key |
BCTXZWCPBLWCRV-QCAYAECISA-N |
SMILES |
CC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CC/C=CCCC(O)=O |
Synonyms |
(±)16,17 EDP; (±)16,17-epoxy Docosapentaenoic Acid; (±)16,17-epoxy DPA; (±)16,17-EpDPE |
Origin of Product |
United States |
Biosynthesis and Biogenesis of ± 16 17 Epdpa
Cytochrome P450 (CYP450) Epoxygenase Pathways
The principal route for the biosynthesis of (±)16(17)-EpDPA is the cytochrome P450 (CYP450) epoxygenase pathway. taylorandfrancis.com In this pathway, membrane-bound CYP enzymes catalyze the insertion of an oxygen atom across one of the six double bonds of the DHA molecule, forming an epoxide. wikipedia.orgwikipedia.org This reaction requires cofactors such as NADPH and O2. nih.gov The epoxidation can occur at different positions on the DHA carbon chain, leading to various regioisomers, including 4,5-EpDPA, 7,8-EpDPA, 10,11-EpDPA, 13,14-EpDPA, 16,17-EpDPA, and 19,20-EpDPA. wikipedia.orgnih.gov
A range of human recombinant CYP isoforms has been identified as capable of metabolizing DHA into its epoxide derivatives. wikipedia.orgnih.gov While many isoforms preferentially epoxidize the terminal (ω-3) double bond to form 19,20-EpDPA, several are also known to produce other regioisomers, including 16,17-EpDPA. wikipedia.orgmdpi.comresearchgate.net The key epoxygenases include members of the CYP2C and CYP2J subfamilies. mdpi.comthemedicalbiochemistrypage.org Studies have shown that CYP2C8, CYP2C9, CYP2C19, and CYP2J2 are major epoxygenases for PUFAs like DHA. nih.govpnas.orgnih.gov Other isoforms such as CYP1A2, CYP2E1, and CYP3A4 also contribute to the epoxidation of DHA. researchgate.netmdpi.com A bacterial CYP mutant, CYP102A1 F87V, has been used in research to generate both 19,20-EDP and 16,17-EDP from DHA. researchgate.netresearchgate.net
| CYP Isoform | Primary Activity on DHA | Key Epoxide Products | Reference |
|---|---|---|---|
| CYP1A2 | Epoxygenase | 19,20-EpDPA, 16,17-EpDPA | nih.govresearchgate.netmdpi.com |
| CYP2C8 | Epoxygenase | 19,20-EpDPA (preferentially) | wikipedia.orgmdpi.comthemedicalbiochemistrypage.orgmdpi.com |
| CYP2C9 | Epoxygenase | 10,11-EpDPE (mainly), other isomers including 16,17-EpDPA | nih.govnih.govmdpi.com |
| CYP2C19 | Epoxygenase/Hydroxylase | 7,8-EpDPA, 10,11-EpDPA, 19,20-EpDPA, 16,17-EpDPA | wikipedia.orgresearchgate.netmdpi.com |
| CYP2E1 | Epoxygenase | 19,20-EpDPA, 16,17-EpDPA | wikipedia.orgmdpi.commdpi.com |
| CYP2J2 | Epoxygenase | 19,20-EpDPA (predominantly) | mdpi.compnas.orgnih.govif-pan.krakow.pl |
| CYP3A4 | Epoxygenase/Hydroxylase | Multiple epoxides including 16,17-EpDPA | researchgate.netmdpi.com |
| CYP4F12 | Epoxygenase | 19,20-EpDPA | wikipedia.orgif-pan.krakow.plwikidoc.org |
The epoxidation of DHA is a stereoselective process, meaning the CYP enzymes preferentially produce one of two possible enantiomers (mirror images) at the epoxide site. researchgate.net For the 16,17-epoxide, this results in the formation of 16(S),17(R)-EpDPA and 16(R),17(S)-EpDPA. The specific enantiomer produced in excess depends on the particular CYP isoform catalyzing the reaction. researchgate.net For instance, research using a bacterial P450 mutant (CYP102A1 F87V) showed that it produced 16,17-EDP exclusively as the (S,R) enantiomer. researchgate.net Studies on the epoxidation of the terminal double bond of DHA found that most human CYPs, including CYP1A2, -2E1, and -2J2, generated an excess of the 19(R),20(S)-EDP enantiomer, while CYP2C8 favored the S,R enantiomer. researchgate.net This demonstrates that the stereochemical outcome of DHA epoxidation is highly dependent on the specific enzyme involved. researchgate.net
Identification of Specific CYP Isoforms Involved in DHA Epoxidation
Subcellular Localization of Epoxygenase Activity
The CYP450 enzymes responsible for generating EpDPAs are primarily located in the endoplasmic reticulum, a network of membranes within the cell. wikipedia.orgwikidoc.org This localization is critical as it positions the enzymes to metabolize fatty acids that are present within cellular membranes or transported into the cell. The activity of these epoxygenases is dependent on the enzyme cytochrome P450 reductase (POR), which is also membrane-bound and transfers electrons to the CYPs to regenerate their catalytic activity. wikipedia.org
Influence of Precursor Availability on Biosynthesis Rates
The rate of this compound synthesis is directly influenced by the availability of its precursor, DHA. When cellular levels of DHA are high, its metabolism through the CYP epoxygenase pathway increases, leading to greater production of its various epoxide metabolites.
Dietary intake is a primary determinant of DHA availability. Supplementation with omega-3 fatty acids, such as those found in fish oil, has been shown to significantly increase the levels of DHA-derived epoxides in the body. pnas.org One study involving healthy human adults demonstrated that daily supplementation with 4 grams of omega-3 PUFAs resulted in a doubling of the plasma concentrations of both 19,20-EpDPE and 16,17-EpDPE. nih.gov This highlights a direct link between dietary omega-3 intake, precursor availability, and the systemic levels of this compound. nih.govpnas.org
Comparative Analysis with Other Epoxygenase Metabolites (e.g., Epoxyeicosatrienoic Acids)
The biosynthesis of EpDPAs from the omega-3 fatty acid DHA occurs in parallel with the formation of epoxyeicosatrienoic acids (EETs) from the omega-6 fatty acid arachidonic acid (AA). taylorandfrancis.com A comparison reveals several key differences and interactions.
Substrate Competition: DHA and AA are both substrates for the same CYP epoxygenases and therefore compete for enzymatic activity. taylorandfrancis.com The presence of high levels of omega-3 fatty acids like DHA can lead to a decrease in the synthesis of EETs from AA. nih.govnih.gov Studies have shown that DHA can be a potent inhibitor of CYP2J2-mediated AA metabolism. nih.govnih.gov
Enzyme Selectivity: Different CYP isoforms exhibit varying preferences for these fatty acid substrates. For example, CYP2J2 metabolizes DHA at a rate two times higher than its rate for AA, indicating a preference for the omega-3 fatty acid. wikipedia.orgmdpi.com In contrast, an isoform like CYP2C9 oxidizes DHA to different primary products (10,11-EpDPE) than it does for AA. nih.gov
Regioselectivity: The position of epoxidation often differs between AA and DHA. CYP2J2 produces a mixture of all four EET regioisomers from AA but predominantly attacks the terminal ω-3 double bond of DHA to form 19,20-EDP. mdpi.comif-pan.krakow.pl This differential regioselectivity results in distinct profiles of bioactive lipid mediators depending on the available fatty acid precursor. if-pan.krakow.pl
Metabolite Profile: The balance between dietary omega-3 and omega-6 fatty acids can shift the eicosanoid profile within the body. Increased omega-3 intake favors the production of EpDPAs over EETs, which is significant as the omega-3 derived epoxides are often associated with more potent anti-inflammatory and pro-resolving activities compared to their omega-6 counterparts. mdpi.comnih.govpnas.org
| Feature | Epoxydocosapentaenoic Acids (EpDPAs) | Epoxyeicosatrienoic Acids (EETs) | Reference |
|---|---|---|---|
| Precursor Fatty Acid | Docosahexaenoic Acid (DHA, ω-3) | Arachidonic Acid (AA, ω-6) | taylorandfrancis.com |
| Primary Enzymes | CYP2C8, CYP2C9, CYP2J2, etc. | CYP2C8, CYP2C9, CYP2J2, etc. | mdpi.compnas.org |
| Enzyme Competition | DHA competes with AA for CYP binding, often inhibiting AA metabolism. | AA competes with DHA for CYP binding. | taylorandfrancis.comnih.govnih.gov |
| Example of Regioselectivity (CYP2J2) | Predominantly terminal epoxidation (e.g., 19,20-EpDPA). | Forms a mixture of 5,6-, 8,9-, 11,12-, and 14,15-EET. | mdpi.comif-pan.krakow.pl |
| Effect of ω-3 Supplementation | Increases plasma EpDPA levels. | Decreases EET synthesis due to competition. | nih.govnih.gov |
Metabolism and Catabolism of ± 16 17 Epdpa
Soluble Epoxide Hydrolase (sEH) Mediated Hydrolysis
The enzyme soluble epoxide hydrolase (sEH) plays a critical role in the metabolism of (±)16(17)-EpDPA by hydrolyzing the epoxide group. louisville.edumdpi.com This process is a key determinant of the bioavailability and, consequently, the biological activity of this compound.
Kinetic Characterization of this compound as an sEH Substrate
This compound has been identified as a substrate for soluble epoxide hydrolase (sEH). While specific kinetic parameters like the Michaelis constant (K_m) for this compound are not as extensively reported as for other epoxides, related docosahexaenoic acid (DHA) epoxygenase metabolites are known substrates for sEH. For instance, (±)10(11)-EpDPA has a K_m value of 5.1 µM for human sEH, and (±)13(14)-EpDPA is a preferred substrate with a K_m value of 3.2 µM. targetmol.com Another related compound, (±)7(8)-EpDPA, is also a substrate for sEH with a K_m of 15 μM. targetmol.com This indicates that EpDPAs in general are efficiently metabolized by sEH.
Formation of Dihydroxylated Metabolites (DiHDPA)
The hydrolysis of this compound by sEH results in the formation of its corresponding vicinal diol, 16,17-dihydroxydocosapentaenoic acid (16,17-DiHDPA). mdpi.commdpi.comnih.gov This conversion is a critical step in the catabolism of this compound, effectively terminating its biological actions. louisville.edumdpi.com The formation of DiHDPA from EpDPA is a well-established metabolic pathway. nih.govsci-hub.se In various experimental models and clinical observations, the levels of DiHDPA are often measured alongside EpDPA to assess the activity of the sEH pathway. kcl.ac.uknih.gov For instance, studies have shown that increased sEH activity leads to higher levels of DiHDPAs. kcl.ac.uk
Impact of Diol Formation on Bioactivity
The conversion of this compound to 16,17-DiHDPA generally leads to a reduction or loss of biological activity. louisville.edumdpi.comkcl.ac.uknih.gov While the parent epoxide, this compound, often exhibits beneficial effects such as anti-inflammatory properties, its diol metabolite is considered less active or, in some cases, inactive. louisville.edumdpi.comnih.gov For example, the anti-inflammatory and neuroprotective effects observed with certain epoxides are diminished upon their conversion to diols. nih.govsci-hub.se Some diols, like DiHOMEs derived from linoleic acid, have even been shown to be pro-inflammatory. nih.gov While the specific bioactivity of 16,17-DiHDPA is not as extensively characterized as other diols, the general consensus is that the hydrolysis by sEH serves to attenuate the signaling of the parent epoxide. mdpi.com However, it is worth noting that some diols, such as (±)16(17)-DiHDPA, have been reported to inhibit platelet aggregation. medchemexpress.eu
Role of sEH Inhibition in Modulating this compound Bioavailability
Inhibiting the activity of soluble epoxide hydrolase (sEH) is a key strategy for increasing the bioavailability of this compound and other beneficial epoxy fatty acids. nih.govlouisville.edu By blocking the degradation of these epoxides, sEH inhibitors effectively elevate their levels in tissues and circulation, thereby enhancing their biological effects. louisville.edulouisville.edu
Effects of sEH Inhibitors on EpDPA Levels in Experimental Models
The administration of sEH inhibitors has been shown to effectively increase the levels of this compound in various experimental settings. For instance, in a rat model of status epilepticus, the sEH inhibitor TPPU significantly increased the hippocampal levels of 16(17)-EpDPA. researchgate.netresearchgate.net This elevation in epoxide levels is often accompanied by a decrease in the concentration of the corresponding diol, 16,17-DiHDPA, leading to an increased ratio of EpDPA to DiHDPA. researchgate.netresearchgate.net Similarly, in human hippocampal progenitor cells, the use of the sEH inhibitor TPPU prevented the conversion of 19(20)-EpDPA to its diol, thereby enhancing its neurogenic and anti-apoptotic effects. nih.govsci-hub.seresearchgate.net These findings underscore the potential of sEH inhibitors to modulate the bioavailability and therapeutic efficacy of this compound.
Molecular and Cellular Mechanisms of Action of ± 16 17 Epdpa
Modulation of Cellular Signaling Pathways
(±)16(17)-EpDPA and its related compounds modulate a variety of cellular signaling pathways, influencing outcomes related to vascular tone, inflammation, and cell survival. These lipid mediators are substrates for the soluble epoxide hydrolase (sEH) enzyme, which converts them into their corresponding, and often less active, diols. louisville.edu Inhibition of sEH can therefore enhance the biological effects of this compound by increasing its bioavailability. louisville.eduresearchgate.net
Endothelium-derived hyperpolarizing factor (EDHF) represents a pathway for vasodilation that is independent of nitric oxide and prostacyclin. targetmol.comcaymanchem.combertin-bioreagent.com Epoxides of polyunsaturated fatty acids produced by CYP450 enzymes are considered primary candidates for mediating EDHF effects. targetmol.comcaymanchem.combertin-bioreagent.com this compound, as a CYP450-derived metabolite of DHA, belongs to this class of potential EDHF mediators. targetmol.combertin-bioreagent.comebiohippo.com However, despite its structural relevance, the specific EDHF activity of this compound has not yet been determined. caymanchem.comtargetmol.comtargetmol.comcaymanchem.combertin-bioreagent.comebiohippo.com
Epoxygenase metabolites of DHA have been detected in mouse models of inflammation. caymanchem.comthomassci.comcaymanchem.combertin-bioreagent.com The role of epFAs, including this compound, in inflammation is complex, but they are generally considered to be anti-inflammatory. louisville.edu For instance, targeted lipidomic analysis revealed that levels of 16,17-EpDPA were significantly lower in liver tissues from patients with severe alcoholic liver disease, an inflammatory condition, compared to healthy controls. louisville.edu Furthermore, in a rat model of neuroinflammation, inhibition of soluble epoxide hydrolase (sEH) led to a significant increase in hippocampal levels of 16(17)-EpDPA, which correlated with reduced inflammation. researchgate.net
While direct evidence for this compound is emerging, the broader family of epFAs is known to exert anti-inflammatory effects by reducing pro-inflammatory cytokine expression. louisville.edu Studies on the related dihydroxy derivative, 7S,15R-Dihydroxy-16S,17S-epoxy-docosapentaenoic acid (diHEP-DPA), have shown potent anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated THP-1 macrophage cells, diHEP-DPA treatment led to a significant decrease in the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov Similarly, in a mouse model of ulcerative colitis, administration of diHEP-DPA significantly reduced the levels of TNF-α, IL-6, and IL-1β in both colon tissue and serum. nih.gov Studies on other DHA-derived epoxides have shown they can prevent cytokine-induced increases in inflammatory transcription factors like STAT1 and NF-kB. nih.gov
| Model System | Treatment | Cytokine Measured | Observed Effect | Reference |
|---|---|---|---|---|
| LPS-stimulated THP-1 Macrophages | diHEP-DPA | IL-6, TNF-α | Decreased secretion | mdpi.comnih.gov |
| DSS-induced Colitis Mouse Model (Colon & Serum) | diHEP-DPA | TNF-α, IL-6, IL-1β | Significantly reduced levels | nih.gov |
The related compound diHEP-DPA has demonstrated significant effects on macrophage behavior, particularly in the context of the tumor microenvironment. mdpi.comnih.gov Research shows that diHEP-DPA can suppress the infiltration of tumor-associated macrophages (TAMs). mdpi.comnih.govresearchgate.net This effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway. mdpi.comnih.gov Furthermore, diHEP-DPA modulates macrophage polarization, leading to a decrease in the gene and protein expression of M2-like TAM markers such as CD206 and CD163. mdpi.com In addition to inhibiting infiltration and activation, diHEP-DPA enhances macrophage phagocytic activity by blocking the CD47/signal regulatory protein alpha (SIRPα) axis, a key "don't eat me" signal used by cancer cells to evade the immune system. mdpi.commdpi.comnih.gov
| Mechanism | Specific Effect | Signaling Pathway/Marker | Reference |
|---|---|---|---|
| Suppression of Infiltration | Inhibits infiltration of M2-like TAMs | NF-κB pathway | mdpi.comnih.gov |
| Modulation of Activation/Polarization | Decreased expression of TAM markers | CD206, CD163, VEGF, TGF-β1 | mdpi.com |
| Enhancement of Phagocytosis | Blocks immunosuppressive signaling to enhance phagocytosis | CD47/SIRPα axis | mdpi.commdpi.comnih.gov |
Epoxygenase metabolites of DHA, which include this compound, have been identified in mouse models of inflammation, suggesting their endogenous role in inflammatory processes. caymanchem.comthomassci.com In a mouse model of alcoholic liver disease, therapeutic inhibition of sEH, which prevents the breakdown of this compound and other epFAs, was shown to reduce hepatic inflammation and injury. louisville.edu The related compound diHEP-DPA has also shown potent anti-inflammatory effects in vivo. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of ulcerative colitis, diHEP-DPA administration significantly reduced the severity of colitis, decreased levels of pro-inflammatory cytokines, and inhibited the NF-κB inflammatory pathway in colon tissues. nih.gov
The influence of this compound on programmed cell death (apoptosis) and cell viability is an area of active investigation. Studies on the related compound diHEP-DPA have provided significant insights. In a model using human retinal pigment epithelial (ARPE-19) cells, diHEP-DPA demonstrated protective effects against blue light-induced damage. mdpi.com It was found to alleviate the increase in the cell death rate and reduce the number of apoptotic cells in a concentration-dependent manner. mdpi.com This protective effect was associated with the downregulation of the p38 and JNK signaling pathways, which are linked to stress responses and apoptosis. mdpi.com
Contextually, other DHA-derived epoxides, such as 19(20)-EpDPA, have been shown to prevent cytokine-induced increases in apoptosis and decreases in neurogenesis in human hippocampal progenitor cells. nih.govnih.govvaccinescience.net Interestingly, in a rat model of optic nerve crush, retinal levels of 16(17)-EpDPA were found to be significantly elevated following the injury, which is characterized by retinal ganglion cell death. nih.gov While this suggests an association with cell death pathways, its precise role as either a protective response or a marker of injury in this context requires further elucidation. nih.gov
| Parameter | Condition | Effect of diHEP-DPA | Reference |
|---|---|---|---|
| Cell Viability | A2E + Blue Light Exposure | Alleviated cytotoxicity in a concentration-dependent manner | mdpi.com |
| Apoptosis | A2E + Blue Light Exposure | Reduced the number of apoptotic cells | mdpi.com |
| Signaling Pathways | A2E + Blue Light Exposure | Reduced activation of p38 and JNK | mdpi.com |
Suppression of Macrophage Infiltration and Activation (for related diHEP-DPA)
Angiogenesis Modulation in In Vitro Systems
This compound, along with other epoxy metabolites of DHA, has been reported to potently inhibit angiogenesis in in vitro assays. targetmol.comtargetmol.comcaymanchem.com Specifically, it has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. nih.govmdpi.com This anti-angiogenic activity is a significant area of research, as it suggests a potential role for this compound in modulating processes where new blood vessel formation is critical. nih.gov The inhibition of angiogenesis is a key mechanism by which epoxy metabolites of DHA are thought to impede tumor growth and metastasis. caymanchem.com
Neuroprotective Potential in Cellular Studies
The neuroprotective effects of DHA metabolites are an area of growing interest. While direct studies on the neuroprotective potential of this compound are emerging, related compounds and the general class of epoxy fatty acids (EpFAs) show promise. For instance, studies on other DHA-derived metabolites have demonstrated protection against blue light-induced retinal damage in cellular models. mdpi.com Research has shown that inhibiting the enzyme soluble epoxide hydrolase (sEH), which would increase the levels of EpFAs like this compound, can have neuroprotective effects. researchgate.netnih.govresearchgate.net In a rat model of status epilepticus, inhibition of sEH led to increased levels of various EpFAs, including this compound, which was associated with an anti-seizure effect. nih.govresearchgate.net Furthermore, both eicosapentaenoic acid (EPA) and DHA have been shown to prevent cytokine-induced apoptosis in human hippocampal progenitor cells, an effect mediated by their epoxy metabolites. nih.govvaccinescience.net
Regulation of Oxidative Stress Pathways
While specific studies detailing the direct regulation of oxidative stress pathways by this compound are limited, the broader class of oxylipins, to which it belongs, is known to be involved in these processes. biorxiv.org Oxidized lipids are closely associated with oxidative stress and inflammation. biorxiv.org Some related lipid mediators have been shown to either induce or protect against oxidative stress in different cellular contexts. For example, other oxylipins can increase the oxidation of glutathione, indicating a role in oxidative stress. nih.gov Conversely, some epoxy fatty acids have demonstrated protective effects against oxidative damage in retinal cells. mdpi.com
Interactions with Specific Molecular Targets
Potential Receptor and Ion Channel Modulation
The epoxy metabolites of DHA are known to modulate the activity of various receptors and ion channels. targetmol.com this compound and its related compounds are thought to exert some of their effects through these interactions. One notable target is the transient receptor potential ankyrin 1 (TRPA1) ion channel. nih.gov Studies have shown that CYP1B1-derived epoxides of DHA, including this compound, can modulate the TRPA1 channel, which is implicated in chronic pain. nih.gov
Involvement of ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. mdpi.com There is evidence to suggest that this compound may influence this pathway. In a rat model of epilepsy, inhibition of soluble epoxide hydrolase (sEH) led to a significant increase in hippocampal levels of this compound and other epoxy fatty acids, which was accompanied by an elevation in the ratio of phosphorylated ERK1/2 to total ERK1/2. researchgate.netnih.govresearchgate.net This suggests that the protective effects observed may be mediated, at least in part, through the activation of the ERK1/2 pathway. nih.govresearchgate.net
Influence on Nuclear Receptor Activity (e.g., PPARγ, NF-κB, potentially nuclear xenobiotic receptors)
Nuclear receptors are a class of proteins that regulate gene expression in response to ligand binding. This compound and other related lipid mediators are known to interact with several of these receptors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor-kappa B (NF-κB). nih.govmdpi.com
PPARγ is a key regulator of adipogenesis, inflammation, and metabolism. While direct binding studies for this compound on PPARγ are not extensively detailed, other epoxy fatty acids have been shown to act as ligands for this receptor. nih.govmdpi.com The activation of PPARγ is often associated with anti-inflammatory effects. nih.gov
NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The inhibition of NF-κB signaling is a common anti-inflammatory mechanism. Some epoxides of omega-3 fatty acids have been shown to exert anti-inflammatory effects by decreasing NF-κB signaling. mdpi.com
Furthermore, the metabolism of xenobiotics is often regulated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov While direct evidence for this compound interacting with these nuclear xenobiotic receptors is still under investigation, the broader family of lipid mediators is known to influence these pathways. nih.govsemanticscholar.org
Structure-Activity Relationship Studies of this compound and its Isomers
The biological effects of epoxydocosapentaenoic acids (EpDPAs) are intricately linked to their specific chemical structures. The position of the epoxide on the docosahexaenoic acid (DHA) carbon chain (regioisomerism) and the three-dimensional orientation of the epoxide group (enantiomeric specificity) are critical determinants of their potency and biological function. Furthermore, the inherent instability of these molecules, primarily due to their rapid metabolism, has spurred the development of synthetic analogs to facilitate mechanistic studies and explore therapeutic potential.
Comparative Analysis of Regioisomeric EpDPA Bioactivities
Docosahexaenoic acid (DHA) possesses six double bonds, any of which can be epoxidized by cytochrome P450 (CYP) enzymes to form a corresponding EpDPA regioisomer. wikipedia.org This results in a family of compounds including 4,5-EpDPA, 7,8-EpDPA, 10,11-EpDPA, 13,14-EpDPA, 16,17-EpDPA, and 19,20-EpDPA. wikipedia.org While all are metabolites of DHA, studies indicate that their biological activities are not uniform; certain regioisomers exhibit more potent effects in specific biological systems.
The 16,17-EpDPA and 19,20-EpDPA regioisomers are among the most abundant and frequently studied. wikipedia.orgresearchgate.net Research has shown that these two isomers are particularly potent compared to epoxyeicosatrienoic acids (EETs), the analogous metabolites of arachidonic acid. For instance, 16,17-EpDPA and 19,20-EpDPA are more effective than EETs at decreasing hypertension and pain perception. wikipedia.org A key distinction lies in their effect on angiogenesis; while EETs promote the formation of new blood vessels, both 16,17-EpDPA and 19,20-EpDPA potently inhibit angiogenesis, as well as tumor growth and metastasis. wikipedia.orgcaymanchem.com
Among the EpDPA family, the 19,20-EpDPA isomer has been shown to exert the highest level of bioactivity in mediating the anti-hypertensive effects associated with DHA consumption. themedicalbiochemistrypage.org However, other regioisomers also possess significant biological functions. For example, (±)7(8)-EpDPA, (±)10(11)-EpDPA, and (±)13(14)-EpDPA have all been reported to demonstrate antihyperalgesic activity in models of inflammatory and neuropathic pain and to potently inhibit angiogenesis. caymanchem.comtargetmol.com Recombinant CYP1B1 enzymes have been shown to produce both 19,20-EpDPA and 16,17-EpDPA from DHA, and both of these regioisomers can activate the TRPA1 channel, which is involved in pain and inflammation. nih.gov
| Regioisomer | Key Reported Bioactivities | Source Citation |
|---|---|---|
| 19,20-EpDPA | Potent anti-hypertensive, anti-inflammatory, anti-angiogenic, anti-metastatic, analgesic, TRPA1 channel activation. | wikipedia.orgthemedicalbiochemistrypage.orgnih.govnih.gov |
| 16,17-EpDPA | Anti-hypertensive, anti-inflammatory, anti-angiogenic, analgesic, TRPA1 channel activation. | wikipedia.orgnih.govresearchmap.jp |
| 13,14-EpDPA | Antihyperalgesic, anti-angiogenic, anti-tumor growth. Preferred substrate for soluble epoxide hydrolase (sEH). | targetmol.comchemicalbook.com |
| 10,11-EpDPA | Antihyperalgesic, anti-angiogenic, anti-tumor growth. | targetmol.com |
| 7,8-EpDPA | Promotes vasodilation, inhibits angiogenesis, decreases inflammatory and neuropathic pain. | caymanchem.comtargetmol.com |
Enantiomeric Specificity in Biological Effects
The epoxidation of a double bond is a stereospecific process, resulting in the formation of two possible enantiomers (mirror-image isomers) for each regioisomer, such as 16(S),17(R)-EpDPA and 16(R),17(S)-EpDPA. wikipedia.org While the physiological effects of different enantiomers of EETs and epoxyeicosatetraenoic acids (EEQs) have been documented, revealing that biological processes often preferentially utilize one enantiomer, the specific activities of individual EpDPA enantiomers remain a less explored area of research. researchgate.netnih.gov
Advancements in chemoenzymatic synthesis have been crucial for isolating and studying individual EpDPA enantiomers. For example, the cytochrome P450 enzyme BM3 from Bacillus megaterium and its F87V mutant have been used to synthesize 16,17-EpDPA and 19,20-EpDPA. researchgate.net These enzymatic reactions are highly specific; the wild-type BM3 enzyme yields a mixture of 19,20-EpDPA and 16,17-EpDPA exclusively as the (S,R) enantiomers. researchgate.net The F87V mutant also produces 16,17-EpDPA solely as the 16(S),17(R) enantiomer. researchgate.netnih.gov
To access the corresponding (R,S) enantiomers for comparative studies, a chemical inversion process has been developed. This multi-step sequence cleanly converts an (S,R)-epoxide into its (R,S)-epoxide counterpart without loss of enantiomeric purity. researchgate.net The ability to produce and isolate pairs of enantiopure EpDPAs is fundamental to determining if their biological effects—such as the activation of ion channels or receptor binding—are enantiomer-specific. Studies on related lipids, such as 17,18-EEQ, have shown that one enantiomer can have distinct biological activities not shared by the other, suggesting that similar specificity is highly probable for EpDPAs. researchgate.net
| Enantiomer | Method of Generation | Significance | Source Citation |
|---|---|---|---|
| 16(S),17(R)-EpDPA | Enzymatic synthesis using P450 BM3 (wild-type or F87V mutant). | Allows for the isolation of a single, highly enantiopure isomer for biological testing. | researchgate.netnih.gov |
| 16(R),17(S)-EpDPA | Chemical inversion (4-step sequence) of the 16(S),17(R)-EpDPA enantiomer. | Provides access to the corresponding mirror-image isomer, enabling comparative structure-activity relationship studies. | researchgate.net |
Development and Evaluation of Synthetic EpDPA Analogs for Mechanistic Studies
A significant challenge in studying the biological roles of EpDPAs is their transient nature. They are rapidly metabolized and inactivated by soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, diols. wikipedia.org To overcome this limitation and to create stable tools for mechanistic investigations, researchers have focused on developing synthetic analogs of EpDPAs and other epoxy fatty acids. mdpi.com These analogs are designed to mimic the biological activity of the parent compound while resisting sEH-mediated degradation.
Recent efforts have led to the creation of novel synthetic analogs of 19,20-EpDPA, a regioisomer that has demonstrated potent cardioprotective actions. researchgate.net Analogs such as SA-22, AS-27, and AA-4 were developed and evaluated for their ability to protect the heart from ischemia-reperfusion injury. researchgate.net Mechanistic studies with these analogs have provided valuable insights. For example, the protective action of the 19,20-EpDPA analog SA-22 was found to be dependent on the activation of sirtuins (SIRT), a class of proteins involved in cellular stress resistance. The analog reduced pyroptosis, a form of inflammatory cell death, following cardiac injury. researchgate.net
The development of these mimics is not limited to improving stability. They can also be used as chemical probes to identify the cellular targets and receptors through which EpDPAs exert their effects. mdpi.com The design of these analogs often involves replacing the unstable epoxide group with a more stable bioisostere. For example, an oxamide (B166460) group has been used as an effective epoxide mimic in analogs of 8,9-EET, demonstrating the potential of this strategy for creating stable and effective EpDPA analogs in the future. mdpi.comresearchgate.net
| Synthetic Analog | Parent Compound Mimicked | Purpose / Evaluated Effect | Source Citation |
|---|---|---|---|
| SA-22 | 19,20-EpDPA | Evaluated for cardioprotection against ischemia-reperfusion injury; found to reduce pyroptosis via a sirtuin-dependent mechanism. | researchgate.net |
| AS-27 and SA-26 | 19,20-EpDPA | Evaluated for cardioprotective effects against ischemia-reperfusion injury involving SIRT3 activation. | researchgate.net |
| Oxamide-containing analogs | 8,9-EET (example) | Developed as sEH-resistant mimics with an oxamide group as a bioisostere for the epoxide; a strategy applicable to EpDPAs. | mdpi.comresearchgate.net |
| OMT-28 | 17,18-EEQ (example) | Developed as a stable analog for investigating cardioprotective effects and potential therapeutic use. | mdpi.com |
Research Methodologies and Analytical Approaches for ± 16 17 Epdpa
Quantitative Analysis in Biological Samples
The quantification of oxylipins such as (±)16(17)-EpDPA in biological matrices is challenging due to their low endogenous concentrations, high structural similarity to other lipid mediators, and inherent instability. researchgate.net To overcome these challenges, highly sensitive and specific mass spectrometry-based methods have become the gold standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Oxylipin Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely utilized technique for the quantitative analysis of oxylipins. nih.gov This method offers high sensitivity and selectivity, which are crucial for distinguishing and measuring the low levels of these compounds in complex samples like plasma, tissues, or cell cultures. researchgate.netnih.gov In a typical LC-MS/MS workflow, oxylipins are separated using reverse-phase liquid chromatography before being ionized, usually via electrospray ionization (ESI) in negative mode, and detected by a mass spectrometer. mdpi.com
The mass spectrometer is often a triple quadrupole (QqQ) instrument operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com This targeted approach allows for the specific detection of precursor-to-product ion transitions for each analyte, significantly enhancing the specificity and sensitivity of the assay. mdpi.com For EpDPAs, including 16(17)-EpDPA, a common challenge is the potential for detection crosstalk with other structurally similar oxylipins like hydroxydocosahexaenoic acids (HDHAs), which can share similar ion channels. nih.gov Careful optimization of chromatographic separation and MRM transitions is therefore essential to ensure accurate quantification. nih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Enhanced Sensitivity and Resolution
Several validated UHPLC-MS/MS methods have been developed for the comprehensive profiling of dozens of lipid mediators simultaneously, including 16(17)-EpDPA, from various biological samples like human and mouse plasma. uzh.ch These methods can achieve lower limits of quantitation (LLOQs) in the picogram-per-milliliter range, which is necessary for detecting these transient signaling molecules. nih.govuzh.ch The use of advanced mass spectrometers, such as the Sciex 6500 series, in conjunction with UHPLC, has enabled the development of methods with exceptionally high sensitivity and a wide linear range for quantification. researchgate.netnih.gov
| Parameter | Description | Source |
|---|---|---|
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex 6500+) | nih.gov |
| Column | Reverse-phase C18 column (e.g., 150 mm length) | nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | mdpi.com |
| Detection Mode | Scheduled Multiple Reaction Monitoring (MRM) | nih.govsciex.com |
| Lower Limit of Quantitation (LLOQ) | Can reach as low as 0.05–0.5 pg on-column | researchgate.netnih.gov |
| Linear Range | Can achieve a wide range, up to 10,000-fold or more | researchgate.netnih.gov |
Chiral Separation Techniques for Enantiomeric Analysis
The designation this compound indicates a racemic mixture of two enantiomers: 16(S),17(R)-EpDPA and 16(R),17(S)-EpDPA. These enantiomers can have different biological activities, making their individual separation and quantification critical. Standard reverse-phase LC columns cannot separate enantiomers. libretexts.org Therefore, specialized chiral separation techniques are required. libretexts.org
Chiral liquid chromatography, often coupled with mass spectrometry (Chiral LC-MS), is employed for this purpose. mdpi.comresearchgate.net This technique uses a stationary phase that is itself chiral, allowing it to interact differently with each enantiomer and enabling their separation. mdpi.com For example, cellulose-based chiral columns have been successfully used to separate the enantiomers of EpDPAs. jove.com This approach has been instrumental in determining the stereoselectivity of enzymatic reactions that produce these epoxides and in studying the distinct physiological effects of each pure enantiomer. researchgate.netjove.comresearchgate.net
Sample Preparation Strategies for Diverse Biological Matrices
Effective sample preparation is a prerequisite for accurate quantitative analysis. The goal is to extract the oxylipins from complex biological matrices like plasma, serum, or tissue homogenates while removing interfering substances such as proteins and phospholipids. biorxiv.orgnih.gov Solid-phase extraction (SPE) is the most common technique used for this purpose. uzh.ch
The process typically involves acidifying the sample to protonate the carboxylic acid group of the oxylipins, followed by loading it onto an SPE cartridge (often C18). After washing away salts and polar interferences, the oxylipins are eluted with an organic solvent. biorxiv.org To account for analyte loss during extraction and potential matrix effects during analysis, a stable isotope-labeled internal standard (e.g., a deuterated analogue) for the analyte of interest is added to the sample at the very beginning of the preparation process. biomol.com This ensures the accuracy and reproducibility of the quantification. biomol.com
Synthetic and Chemoenzymatic Production Methods
Investigating the biological function of this compound requires access to pure standards for both analytical quantification and in vitro/in vivo studies. While total chemical synthesis is possible, it often results in a mixture of regioisomers and enantiomers that are difficult and costly to separate. nih.gov Chemoenzymatic methods, which leverage the specificity of enzymes, offer a powerful alternative. researchgate.net
Enzymatic Synthesis using Engineered CYP450 Enzymes
Cytochrome P450 (CYP) enzymes are responsible for the endogenous production of epoxy fatty acids from polyunsaturated fatty acids. nih.gov Researchers have harnessed this capability for synthetic purposes, using bacterial CYP enzymes that are easily expressed and manipulated. A prominent example is the P450 BM3 enzyme from Bacillus megaterium. researchgate.netnih.gov
The wild-type P450 BM3 enzyme can epoxidize DHA, but it preferentially attacks the terminal (n-3) double bond, producing primarily 19,20-EpDPA along with a smaller amount of 16,17-EpDPA. researchgate.netnih.gov Critically, this enzymatic reaction is highly stereoselective, yielding exclusively the (S,R) enantiomers. researchgate.netnih.gov
To alter and control the product profile, protein engineering has been used to create mutant versions of P450 BM3. The F87V mutant, for instance, exhibits a different regioselectivity compared to the wild-type enzyme. researchgate.netnih.gov When the F87V mutant is used to epoxidize DHA, it produces a higher relative amount of 16,17-EpDPA. researchgate.netnih.gov While the 16,17-EpDPA produced by the F87V mutant is still exclusively the 16(S),17(R) enantiomer, this enzymatic approach provides a reliable method for generating specific, enantiomerically pure epoxides that are essential for research. researchgate.netjove.com
| Enzyme | Substrate | Product Ratio (19,20-EpDPA : 16,17-EpDPA) | Enantiomeric Composition of 16,17-EpDPA | Source |
|---|---|---|---|---|
| Wild-Type (WT) P450 BM3 | DHA | ~4:1 | Exclusively 16(S),17(R) | researchgate.netnih.gov |
| Mutant (F87V) P450 BM3 | DHA | ~1.6:1 | Exclusively 16(S),17(R) | researchgate.netnih.gov |
Chemical Inversion Techniques for Stereoisomer Access
The study of the distinct biological activities of the individual enantiomers of 16(17)-EpDPA has been facilitated by chemoenzymatic synthesis strategies. One notable method involves the epoxidation of docosahexaenoic acid (DHA) using a mutant (F87V) of the P450 enzyme BM3 from Bacillus megaterium. This enzymatic process yields 16(17)-EpDPA exclusively as the 16(S),17(R) enantiomer. researchgate.net
To obtain the corresponding 16(R),17(S) enantiomer, a four-step chemical inversion sequence has been developed. This process begins with the nucleophilic opening of the 16(S),17(R)-epoxide using 2-(phenylthio)ethanol. The subsequent steps involve mesylation of the resulting alcohol, oxidation of the thioether moiety, and finally, a base-catalyzed elimination. researchgate.net This chemical inversion has been shown to cleanly convert the 16(S),17(R)-epoxide to the 16(R),17(S)-epoxide without compromising enantiopurity. researchgate.net This methodology provides a cost-effective means to access both enantiomers of 16(17)-EpDPA for detailed biological investigation. researchgate.net
In Vitro Experimental Model Systems
Use of Mammalian Cell Lines in Mechanistic Investigations
The mechanistic investigation of this compound and its related metabolites has utilized various mammalian cell lines to elucidate its cellular and molecular functions. For instance, studies have employed the human hippocampal progenitor cell line HPC0A07/03C to explore the neuroprotective and anti-inflammatory properties of epoxy fatty acids. kcl.ac.uksci-hub.se In these studies, cells were pre-treated with docosahexaenoic acid (DHA), the precursor to 16(17)-EpDPA, before being exposed to inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and interferon-alpha (IFN-α). kcl.ac.uksci-hub.se The results indicated that DHA and its metabolites, including the class of epoxydocosapentaenoic acids (EpDPAs) to which 16(17)-EpDPA belongs, could prevent cytokine-induced reductions in neurogenesis and increases in apoptosis. kcl.ac.uksci-hub.se
Further investigations have implicated EpDPAs in the regulation of inflammatory responses in other cell types. For example, in studies with RAW264.7 murine macrophages, the related epoxy fatty acid 14,15-EET was shown to decrease the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines. louisville.edu Similarly, in HepG2 cells, a human liver cancer cell line, 14,15-EET was found to reduce palmitic acid-induced production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. louisville.edu While these studies did not specifically use 16(17)-EpDPA, they provide a framework for how it might be investigated in similar cell-based assays to understand its anti-inflammatory potential. The use of cell lines such as the human breast cancer cell line MCF-7 has also been noted in the context of metabolomics studies involving various lipid mediators, including this compound. shimadzu.com
Table 1: Mammalian Cell Lines Used in Research Relevant to this compound
| Cell Line | Cell Type | Species | Research Focus | Relevant Findings | Citations |
|---|---|---|---|---|---|
| HPC0A07/03C | Human Hippocampal Progenitor | Human | Neuroprotection, Anti-inflammation | Pre-treatment with DHA (precursor to 16(17)-EpDPA) prevented cytokine-induced apoptosis and reduction in neurogenesis. | kcl.ac.uksci-hub.se |
| RAW264.7 | Murine Macrophage | Mouse | Inflammation | Related epoxy fatty acids decreased LPS-induced pro-inflammatory cytokine expression. | louisville.edu |
| HepG2 | Human Liver Cancer | Human | Inflammation, Metabolism | Related epoxy fatty acids reduced fatty acid-induced pro-inflammatory cytokine production. | louisville.edu |
| MCF-7 | Human Breast Cancer | Human | Metabolomics | Included in metabolomics analysis of lipid mediators. | shimadzu.com |
| Jurkat | Human T lymphocyte | Human | T-cell activation | n-3 PUFAs (precursors to 16(17)-EpDPA) affect T-cell signaling. | uzh.ch |
| CMT-93 | Murine Colorectal Carcinoma | Mouse | Cell permeability | Used to assess the effect of HES on cell permeability. | cardiff.ac.uk |
| CT26 | Murine Colorectal Carcinoma | Mouse | Cell permeability | Used to assess the effect of HES on cell permeability. | cardiff.ac.uk |
| ARPE-19 | Human Retinal Pigment Epithelial | Human | Retinal protection | A derivative of a related compound showed protective effects against blue light-induced damage. | mdpi.com |
Ex Vivo Tissue and Organ Perfusion Models
Ex vivo organ perfusion systems represent a valuable tool for studying the physiological and pharmacological effects of compounds like this compound in an environment that more closely mimics in vivo conditions than cell culture. nih.govtno.nl These systems allow for the maintenance of whole organs, such as the liver or kidney, outside the body for extended periods, enabling the detailed study of metabolic pathways and drug effects. tno.nlnih.gov
A notable application of this technology relevant to this compound is the use of isolated perfused rat livers to study the effects of inflammation and the inhibition of soluble epoxide hydrolase (sEH) on the composition of oxylipins in very low-density lipoproteins. caymanchem.com In such models, the liver is surgically removed and connected to a perfusion apparatus that supplies it with a nutrient- and oxygen-rich solution. nih.gov This allows for the controlled administration of substances and the collection of perfusate and tissue samples for analysis. While direct studies perfusing this compound are not detailed in the provided results, this methodology is highly applicable for investigating its hepatic metabolism and its influence on lipid mediator profiles under various physiological and pathological conditions. tno.nlcaymanchem.com
In Vivo Animal Models for Investigating Biological Roles
Inflammation Models (e.g., mouse inflammation models)
The biological relevance of this compound and other epoxygenase metabolites of DHA has been investigated in various mouse models of inflammation. caymanchem.comtargetmol.comthomassci.com These models are crucial for understanding the anti-inflammatory and pro-resolving potential of these lipid mediators in vivo. For instance, epoxygenase metabolites of DHA have been detected in a mouse inflammation model, suggesting their endogenous production during an inflammatory response. caymanchem.comtargetmol.comthomassci.com
In a murine model of periodontitis, the levels of 16,17-diHDoPE, the diol metabolite of 16(17)-EpDPA, were observed to decrease in the liver of mice with periodontitis, although 16(17)-EpDPA itself was below the detection limit in this particular study. nih.gov Furthermore, in a non-alcoholic steatohepatitis (NASH) model in mice, the related compound (±)-19(20)-EpDPA was shown to suppress the formation of hepatic crown-like structures and liver fibrosis. caymanchem.com Animal models of inflammatory diseases have also demonstrated that inhibition of soluble epoxide hydrolase (sEH), the enzyme that degrades EpDPAs, can enhance the actions of epoxy fatty acids and suppress inflammatory responses. frontiersin.org These findings collectively point to a significant role for the DHA epoxygenase pathway, including 16(17)-EpDPA, in modulating inflammation.
Neuropathic Pain Models (e.g., rat brain and spinal cord studies)
While direct studies on the role of this compound in neuropathic pain are not explicitly detailed in the search results, research on its regioisomers, (±)10(11)-EpDPA and (±)13(14)-EpDPA, provides strong evidence for the involvement of this class of compounds in pain modulation. caymanchem.comcaymanchem.com These related epoxy metabolites of DHA have been detected in rat brain and spinal cord, key tissues in the processing of pain signals. targetmol.comcaymanchem.comcaymanchem.combiomol.com
Studies using inflammatory and neuropathic pain models have shown that (±)10(11)-EpDPA and (±)13(14)-EpDPA exhibit antihyperalgesic activity. targetmol.comcaymanchem.comcaymanchem.com Nociception, the neural process of encoding noxious stimuli, is a key component of pain pathways. explorationpub.comnih.gov The modulation of this process by EpDPAs suggests a potential therapeutic role in pain management. The presence of these compounds in the central nervous system and their demonstrated effects in pain models highlight the need for further investigation into the specific role of this compound in neuropathic pain.
Table 2: Animal Models and Key Findings Relevant to this compound
| Model Type | Animal | Key Tissues/Systems Studied | Relevant Findings | Citations |
|---|---|---|---|---|
| General Inflammation | Mouse | Inflammatory exudates | Epoxygenase metabolites of DHA were detected. | caymanchem.comtargetmol.comthomassci.com |
| Periodontitis | Mouse | Liver | Decreased levels of the 16(17)-EpDPA metabolite, 16,17-diHDoPE, were observed. | nih.gov |
| Non-alcoholic Steatohepatitis (NASH) | Mouse | Liver | The related compound (±)-19(20)-EpDPA suppressed liver fibrosis. | caymanchem.com |
| Neuropathic and Inflammatory Pain | Rat | Brain, Spinal Cord | Related regioisomers (±)10(11)-EpDPA and (±)13(14)-EpDPA demonstrated antihyperalgesic activity. | targetmol.comcaymanchem.comcaymanchem.com |
| Pulmonary Hypertension | Rat | Lung | TPPU treatment, an sEH inhibitor, abolished the conversion of 16(17)-EpDPA to its diol. | nih.gov |
Preclinical Tumor and Angiogenesis Models
The investigation of this compound in preclinical cancer models has revealed its potential as an inhibitor of angiogenesis, tumor proliferation, and metastasis. caymanchem.comnih.gov A key study demonstrated that epoxy metabolites of docosahexaenoic acid (DHA), including this compound, inhibit these critical aspects of cancer progression. caymanchem.com
In these models, the compound has been shown to impede VEGF-induced angiogenesis, a crucial process for tumor growth and survival. caymanchem.commdpi.com The anti-angiogenic effects are a significant focus of the research into the therapeutic potential of this compound. Furthermore, studies in mice have shown a reduction in cancer cell metastasis following the administration of (±)16(17)-DiHDPA, a related metabolite. caymanchem.com
The methodologies employed in these preclinical studies often involve the use of mouse models of cancer. caymanchem.com The effect of this compound and its metabolites on tumor growth and spread is assessed through various analytical techniques. These may include monitoring tumor volume over time, histological analysis of tumor tissue to assess angiogenesis, and methods to quantify metastatic lesions.
It is important to note that while these findings are promising, they are based on preclinical models and further research is needed to determine the clinical relevance of this compound in cancer therapy.
Neuroinflammatory and Neurogenesis Models (e.g., rat hippocampal models)
Research using rat hippocampal models has shed light on the potential role of this compound in neuroinflammation and neurogenesis. researchgate.netvaccinescience.netkcl.ac.uk Studies have shown that this compound, an epoxygenated fatty acid (EpFA) derived from DHA, is present in the hippocampus and its levels can be modulated by pharmacological interventions. researchgate.net
One study investigating a rat model of post-status epilepticus found that inhibition of the soluble epoxide hydrolase (sEH) enzyme led to a significant increase in the hippocampal concentration of this compound. researchgate.netresearchgate.net This increase was associated with a reduction in seizure frequency, suggesting a potential neuroprotective role for the compound. researchgate.net The sEH enzyme is responsible for the degradation of EpFAs, so its inhibition leads to higher levels of these potentially beneficial lipids. researchgate.netlouisville.edu
In the context of neuroinflammation and depression, research has focused on the effects of DHA and its metabolites on hippocampal progenitor cells. vaccinescience.netkcl.ac.ukkcl.ac.uknih.gov Studies have shown that both DHA and its metabolite, 19(20)-epoxydocosapentaenoic acid (EpDPA), can prevent cytokine-induced reductions in neurogenesis and increases in apoptosis in human hippocampal neurons. vaccinescience.netkcl.ac.ukkcl.ac.uknih.gov While this research did not specifically isolate the effects of this compound, it highlights the potential of the broader class of EpDPAs to modulate neuroinflammatory processes and promote neuronal health. vaccinescience.netkcl.ac.ukkcl.ac.uknih.gov
The methodologies in these studies often involve the use of in vitro models with human or rat hippocampal cells, as well as in vivo rat models of neurological disorders. researchgate.netvaccinescience.netkcl.ac.ukkcl.ac.uknih.gov Analytical techniques such as mass spectrometry are used to quantify the levels of this compound and other lipid mediators in brain tissue. researchgate.netvaccinescience.netkcl.ac.uk
Table 1: Effects of this compound in Neuroinflammatory and Neurogenesis Models
| Model | Key Findings | Reference |
|---|---|---|
| Rat Hippocampal Model of Epilepsy | Increased levels of this compound in the hippocampus following sEH inhibition were associated with reduced seizure frequency. | researchgate.netresearchgate.net |
| Human Hippocampal Progenitor Cells | DHA and its metabolites, including EpDPAs, prevented cytokine-induced reductions in neurogenesis and increases in apoptosis. | vaccinescience.netkcl.ac.ukkcl.ac.uknih.gov |
| Mouse Model of Depression | Treatment with an sEH inhibitor showed antidepressant effects, suggesting a role for increased levels of EpFAs. | nih.gov |
Immune Response Modulation in Animal Systems
The role of this compound in modulating the immune response has been investigated in various animal models, revealing its potential anti-inflammatory properties. This compound is a metabolite of DHA, an omega-3 polyunsaturated fatty acid known for its influence on the immune system. researchgate.net
In a mouse model of inflammation, epoxygenase metabolites of DHA, including this compound, have been detected, suggesting their involvement in the inflammatory process. caymanchem.combioscience.co.uk Further research has indicated that these metabolites may contribute to the resolution of inflammation.
One study highlighted that in aged mice infected with SARS-CoV-2, there was a notable modulation of bioactive lipid profiles, including DHA derivatives like ±16(17)-DiHDPA. biorxiv.org This suggests a potential role for these lipids in the immune response to viral infections.
The methodologies used in these studies typically involve animal models of inflammation or infection. caymanchem.combioscience.co.ukbiorxiv.org Researchers analyze the lipid profiles in various tissues and biological fluids to determine the levels of this compound and related compounds. This is often done using techniques like mass spectrometry. The functional consequences of altered lipid mediator levels on immune cell activity and inflammatory markers are then assessed.
While the precise mechanisms are still under investigation, the available evidence points towards a role for this compound in the complex network of lipid mediators that regulate immune responses.
Future Research Directions and Translational Perspectives Preclinical
Elucidation of Novel Molecular Targets and Receptor Interactions
While the effects of (±)16(17)-EpDPA are becoming increasingly documented, a comprehensive understanding of its molecular targets and receptor interactions remains a key area for future investigation. Current knowledge suggests that, like other epoxy fatty acids, this compound may exert its effects through various receptors, including G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). nih.gov Future research will need to employ a combination of affinity-based proteomics, genetic screening, and pharmacological assays to deconstruct the specific binding partners of this compound. Identifying these targets is crucial for understanding its mechanism of action and for the rational design of more potent and specific therapeutic agents. Research indicates that cytochrome P450 (CYP) enzymes, specifically members of the CYP1A, CYP2C, CYP2E, and CYP3A subfamilies, are involved in the production of 16,17-EpDPA. nih.gov
Advanced Mechanistic Studies on Cellular and Physiological Effects
The cellular and physiological effects of this compound are diverse, ranging from anti-inflammatory to potential neuroprotective actions. nih.govvaccinescience.net Advanced mechanistic studies are required to dissect the signaling pathways modulated by this compound. For instance, its role in mitigating cytokine-induced apoptosis and promoting neurogenesis in human hippocampal progenitor cells warrants deeper investigation. nih.govvaccinescience.net Future studies should focus on the downstream signaling cascades, including the modulation of key transcription factors like NF-κB and STAT1, to provide a more complete picture of its cellular effects. vaccinescience.net The anti-inflammatory properties of ω-3 endocannabinoid epoxides, a class to which 16(17)-EpDPA belongs, have been noted. caymanchem.com
Development of Next-Generation EpDPA Analogs with Enhanced Biological Stability and Specificity
A significant hurdle in the therapeutic application of epoxy fatty acids is their metabolic instability, primarily due to hydrolysis by soluble epoxide hydrolase (sEH) into less active diols. louisville.edu A critical area of future research is the development of next-generation analogs of this compound with improved biological stability and target specificity. This involves medicinal chemistry approaches to modify the epoxide ring or other parts of the molecule to resist sEH-mediated degradation while retaining or even enhancing its biological activity. researchgate.netmdpi.com The development of such stable analogs will be instrumental for in vivo studies and eventual clinical translation. researchgate.netmdpi.com
Investigation of this compound in Diverse Preclinical Disease Models
The promising in vitro findings for this compound necessitate comprehensive evaluation in a wider range of preclinical disease models. While its presence has been detected in models of inflammation, its efficacy needs to be systematically tested in conditions such as inflammatory bowel disease, neurodegenerative disorders, cardiovascular diseases, and certain cancers. caymanchem.comlouisville.edunih.gov For example, studies have shown that levels of 16,17-EpDPA are significantly decreased in the liver tissue of patients with alcoholic liver disease, suggesting a potential protective role. louisville.edu Furthermore, in vitro studies have demonstrated its ability to inhibit VEGF-induced angiogenesis, indicating a potential role in cancer therapy. nih.gov
Table 1: Preclinical Disease Models and Potential Therapeutic Applications of this compound
| Disease Model | Potential Therapeutic Application | Key Research Findings |
| Inflammation | Resolution of inflammation | Detected in mouse models of inflammation. bioscience.co.ukcaymanchem.com |
| Neuroinflammation/Neurodegeneration | Neuroprotection, anti-inflammatory effects in the brain | Prevents cytokine-induced reduction in neurogenesis and increase in apoptosis in human hippocampal progenitor cells. nih.govvaccinescience.netsci-hub.se |
| Alcoholic Liver Disease | Attenuation of liver injury and inflammation | Significantly decreased levels observed in liver tissue of ALD patients. louisville.edu |
| Cancer | Anti-angiogenesis, anti-metastasis | Inhibits VEGF-induced angiogenesis and significantly reduces metastasis in preclinical models. nih.gov |
| Cardiovascular Disease | Vasodilation, blood pressure regulation | As an epoxygenase metabolite of DHA, it is implicated in cardiovascular health. ebiohippo.com |
Integration of Omics Approaches for Comprehensive Lipidomics Profiling
To gain a holistic understanding of the role of this compound in health and disease, future research should integrate comprehensive lipidomics profiling with other omics technologies like genomics, transcriptomics, and proteomics. mdpi.comnih.govresearchgate.net This multi-omics approach will enable the identification of metabolic networks and signaling pathways influenced by this compound and help to uncover novel biomarkers and therapeutic targets. mdpi.com Untargeted lipidomics can reveal the broader impact of this compound on the entire lipidome, providing insights into its interactions with other lipid mediators. nih.gov
Computational Modeling and In Silico Approaches for Structure-Function Prediction
Computational modeling and in silico approaches offer powerful tools to accelerate research on this compound. rsc.org Quantitative structure-activity relationship (QSAR) modeling can be employed to predict the biological activity of novel EpDPA analogs, guiding the synthesis of more potent and stable compounds. rsc.org Molecular docking simulations can help to visualize and understand the interactions between this compound and its putative receptors, providing insights that can be experimentally validated. These in silico methods, when used in conjunction with experimental data, can significantly streamline the drug discovery and development process. cardiff.ac.uk
Q & A
Q. What is the structural characterization and synthetic pathway of (±)16(17)-EpDPA?
Q. What are the solubility and stability considerations for handling this compound in laboratory settings?
The compound is supplied as an ethanol solution (50 mg/mL) but can be reconstituted in DMSO, DMF, or PBS. For solvent-free applications, evaporate ethanol under nitrogen and dissolve in aqueous buffers (e.g., PBS at 1 mg/mL). Aqueous solutions are stable for ≤12 hours at 0°C but degrade rapidly at room temperature. Organic solvent residues must be minimized to avoid confounding biological assays .
Advanced Research Questions
Q. Why does this compound exhibit undetermined EDHF activity despite being detected in inflammation models?
Endothelium-derived hyperpolarizing factor (EDHF) activity is typically assessed via vascular relaxation assays. While this compound is detected in mouse inflammation models, its inability to induce hyperpolarization in endothelial cells may stem from rapid metabolism by soluble epoxide hydrolase (sEH) to dihydroxy derivatives (e.g., 16,17-DiHDPA) or competition with other CYP450 metabolites (e.g., EETs) . Methodological recommendations:
Q. How can researchers resolve contradictions in this compound’s pro-inflammatory vs. anti-inflammatory roles?
Discrepancies arise from model-specific factors (e.g., LPS-induced vs. cytokine-driven inflammation) and analytical limitations. For example, in murine models, this compound is detected alongside pro-resolving mediators (e.g., resolvins), suggesting context-dependent roles. To address this:
Q. What methodological approaches improve detection of this compound in complex biological matrices?
Challenges include low endogenous concentrations and matrix interference. Best practices:
- Extraction : Solid-phase extraction (SPE) with C18 columns, followed by methyl ester derivatization to enhance LC-MS sensitivity .
- Quantification : Use deuterated internal standards (e.g., d4-16(17)-EpDPA) for isotope dilution analysis.
- Validation : Cross-validate with multiple reaction monitoring (MRM) transitions to confirm regioisomeric identity .
Data Analysis & Interpretation
Q. How should researchers statistically validate this compound’s metabolite levels in intervention studies?
In human trials (e.g., omega-3 supplementation), non-parametric tests (e.g., Wilcoxon signed-rank) are recommended due to skewed lipid mediator distributions. For murine studies, mixed-effects models account for litter or cage effects. Always report limits of detection (LODs), as low-abundance metabolites like 16(17)-EpDPA may fall near assay sensitivity thresholds .
Q. What experimental designs address the instability of this compound in longitudinal studies?
- Timed Sampling : Collect biospecimens at standardized timepoints (e.g., 1-hour post-dose) to capture peak concentrations.
- Stabilization : Add antioxidant cocktails (e.g., BHT/EDTA) during sample processing to prevent autoxidation .
Integration with Broader Research
Q. How does this compound interact with other lipid mediators in neuroinflammation or depression models?
In major depression, DHA-derived epoxides (e.g., 16(17)-EpDPA) correlate with reduced hippocampal neuroinflammation. Co-analysis with LOX pathway metabolites (e.g., resolvins) via multiplex panels can clarify synergistic or antagonistic interactions. For mechanistic studies, combine lipidomics with transcriptomic profiling of CYP450/sEH enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
